![molecular formula C21H19ClN4O B2772272 1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol CAS No. 477226-77-0](/img/structure/B2772272.png)
1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol is a useful research compound. Its molecular formula is C21H19ClN4O and its molecular weight is 378.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction with PKB leads to changes in the kinase’s activity, affecting its role in cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB, the target of the compound, is a key downstream component in this pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound’s action results in significant molecular and cellular effects, particularly in the context of cancer treatment .
Biologische Aktivität
1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol is a complex organic compound belonging to the pyrrolopyrimidine family. Its structural characteristics suggest potential therapeutic applications, particularly in oncology and inflammation-related disorders. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H19ClN4O with a molecular weight of approximately 348.83 g/mol. Its structure includes a pyrrolo[2,3-d]pyrimidine core, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H19ClN4O |
Molecular Weight | 348.83 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and ethanol |
Research indicates that this compound acts primarily as an inhibitor of protein kinase B (Akt), which is integral to various signaling pathways associated with cell growth and survival. By inhibiting Akt phosphorylation, the compound disrupts downstream signaling pathways linked to tumor progression.
Key Findings:
- Inhibition of Akt : Studies show that the compound selectively inhibits Akt over other kinases like protein kinase A (PKA), enhancing its therapeutic efficacy while minimizing off-target effects .
- Antiproliferative Effects : In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines, including prostate cancer (PC3) and glioblastoma (U87MG) .
- Selectivity : The compound exhibits a high degree of selectivity for the PKB pathway, with a reported 28-fold selectivity over PKA .
Case Study 1: Antitumor Activity
A study conducted on human tumor xenografts in nude mice showed that administration of the compound resulted in notable tumor regression at well-tolerated doses. The treatment led to modulation of biomarkers associated with the PI3K-Akt-mTOR pathway, underscoring its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Properties
Recent investigations into related pyrrolopyrimidine derivatives revealed their potential as anti-inflammatory agents. Compounds similar in structure demonstrated significant inhibition of pro-inflammatory cytokines in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), suggesting that modifications to the structure could yield effective anti-inflammatory therapies .
Wissenschaftliche Forschungsanwendungen
Structural Overview
The compound features a unique structure characterized by a pyrrolo[2,3-d]pyrimidine core with several substituents that contribute to its pharmacological properties. The molecular formula is C24H26ClN5O2 with a molecular weight of approximately 476.0 g/mol. The structural components include:
- Pyrrolo[2,3-d]pyrimidine core
- 4-chlorophenyl group
- Phenyl group
- Propan-2-ol moiety
Research indicates that this compound exhibits significant biological activity against various cancer cell lines. It has been reported to selectively inhibit Akt over other kinases, which is essential for minimizing off-target effects and enhancing therapeutic efficacy. Additionally, modifications to its structure have shown promise in improving selectivity and bioavailability.
Case Study 1: Cancer Therapeutics
A study published in PubMed highlighted the development of pyrrolopyrimidine derivatives with protein kinase B inhibitory activity. The findings demonstrated that these compounds could effectively reduce cell viability in cancer cell lines by disrupting Akt signaling pathways .
Case Study 2: NF-kB Inducing Kinase Inhibition
Another investigation focused on N-phenyl derivatives of pyrrolo[2,3-d]pyrimidine that exhibited inhibitory activity against NF-kB inducing kinase (NIK). Among these derivatives, one specific compound showed potent NIK inhibition and improved pharmacokinetic properties compared to established drugs .
Case Study 3: Structure-Based Drug Design
Using structure-based drug design, researchers synthesized various derivatives of pyrrolopyrimidines that demonstrated promising results in inhibiting interleukin secretion in inflammatory models. This indicates potential applications beyond oncology, including inflammatory diseases .
Summary of Applications
Application Area | Description |
---|---|
Cancer Therapy | Inhibits protein kinase B (Akt), disrupting tumor growth signaling pathways. |
Inflammatory Diseases | Potential use as an NF-kB inducing kinase inhibitor to reduce inflammatory responses. |
Drug Design | Structure-based approaches have led to the development of novel derivatives with enhanced efficacy. |
Eigenschaften
IUPAC Name |
1-[[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-14(27)11-23-20-19-18(15-5-3-2-4-6-15)12-26(21(19)25-13-24-20)17-9-7-16(22)8-10-17/h2-10,12-14,27H,11H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPSLLVYTVDJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.